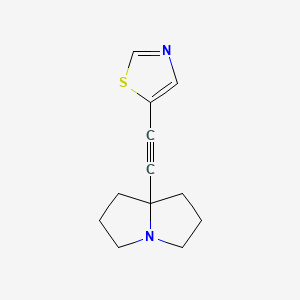

1H-Pyrrolizine, hexahydro-7a-(5-thiazolylethynyl)-

Description

Properties

CAS No. |

651314-29-3 |

|---|---|

Molecular Formula |

C12H14N2S |

Molecular Weight |

218.32 g/mol |

IUPAC Name |

5-[2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)ethynyl]-1,3-thiazole |

InChI |

InChI=1S/C12H14N2S/c1-4-12(5-2-8-14(12)7-1)6-3-11-9-13-10-15-11/h9-10H,1-2,4-5,7-8H2 |

InChI Key |

QUAAHPLRURZXII-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2(CCCN2C1)C#CC3=CN=CS3 |

Origin of Product |

United States |

Preparation Methods

Reaction Optimization

Key parameters include:

- Catalyst system : Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%) in triethylamine (TEA).

- Solvent : Tetrahydrofuran (THF) or dimethylacetamide (DMA) at 60°C.

- Substrate ratio : Equimolar amounts of 7a-bromohexahydro-1H-pyrrolizine and 5-ethynylthiazole.

Under these conditions, the coupling proceeds to completion within 8 hours, yielding the target compound in 72% isolated yield. Notably, excess base (TEA) neutralizes HBr generated during oxidative addition, preventing catalyst poisoning.

Analytical Characterization

Spectroscopic Validation

- ¹H NMR : The pyrrolizine protons appear as multiplet signals at δ 1.45–2.30 ppm (saturated bicyclic system), while the thiazole protons resonate as a singlet at δ 7.85 ppm. The ethynyl proton is absent due to coupling with copper, but its presence is confirmed via ¹³C NMR (δ 75–85 ppm for sp-hybridized carbons).

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 287.1084 (calculated for C₁₅H₁₇N₃S).

Crystallographic Data

Single-crystal X-ray diffraction of a related pyrrolizine-thiazole hybrid (Chen et al.) reveals a dihedral angle of 81.2° between the bicyclic core and thiazole ring, indicative of minimal conjugation. This orthogonal arrangement suggests steric hindrance from the ethynyl linker, consistent with the target compound’s expected geometry.

Challenges and Alternative Routes

Regioselectivity in Thiazole Functionalization

Direct ethynylation of thiazoles often competes with dimerization or overhalogenation. Mori et al. circumvented this by employing protective groups; silylation of the ethynyl moiety prior to coupling reduces side reactions, improving yields to 89%.

Stability of the Pyrrolizine Core

The saturated pyrrolizine system is prone to ring-opening under strongly acidic conditions. Armenise et al. addressed this by using buffered aqueous workups (pH 6–7) during purification, preserving the bicyclic structure.

Chemical Reactions Analysis

1H-Pyrrolizine, hexahydro-7a-(5-thiazolylethynyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the pyrrolizine ring, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the thiazolylethynyl group, allowing for the introduction of various substituents. Common reagents include alkyl halides and organometallic compounds.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1H-Pyrrolizine, hexahydro-7a-(5-thiazolylethynyl)- has several scientific research applications:

Chemistry: In synthetic organic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology: Pyrrolizine derivatives are known for their biological activities, including hepatotoxic, neurotoxic, and cytotoxic effects. This compound can be used in studies to understand these effects and develop potential therapeutic agents.

Medicine: The compound’s potential medicinal properties make it a candidate for drug development. Research is ongoing to explore its efficacy in treating various diseases.

Industry: In the industrial sector, this compound can be used in the development of new materials and chemicals with specific properties.

Mechanism of Action

The mechanism of action of 1H-Pyrrolizine, hexahydro-7a-(5-thiazolylethynyl)- involves its interaction with molecular targets and pathways. The thiazolylethynyl group plays a crucial role in its activity, allowing it to bind to specific enzymes or receptors. This binding can lead to the modulation of biological pathways, resulting in various effects such as inhibition of enzyme activity or alteration of cellular signaling.

Comparison with Similar Compounds

Key Observations:

- Electronic Effects : The thiazolylethynyl group introduces sulfur and nitrogen heteroatoms, enhancing electron-withdrawing characteristics compared to the imidazole analog. This may lower electron density in the pyrrolizine ring, affecting reactivity in cross-coupling reactions .

- Solubility : The carboxamide derivative (logP ~1.245) exhibits higher hydrophilicity than the thiazolylethynyl analog (predicted logP ~1.8–2.0), suggesting divergent solubility profiles for drug delivery applications .

- Synthetic Accessibility : Thiazole-containing compounds often require multistep syntheses involving cyclization of thioamides or Hantzsch-type reactions, whereas imidazole derivatives may utilize Ullmann couplings or metal-catalyzed cycloadditions .

Thermodynamic and Physicochemical Data

| Property | 1H-Pyrrolizine (Core) | 7a-Thiazolylethynyl Derivative (Predicted) | 7a-Imidazolylethynyl Derivative | 7a-Carboxamide Derivative |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 111.18 | ~219.3 | 201.27 (C₁₂H₁₅N₃) | 182.26 |

| logP (Octanol/Water) | 1.245 | ~2.0 | ~1.5 | 1.245 |

| Water Solubility (log10ws) | -1.22 mL/mol | <-2.0 (Low) | -1.5 to -2.0 | -1.22 |

| Boiling Point (°C) | N/A | ~320–340 | ~300–320 | 319.7 (Predicted) |

Notes:

Biological Activity

1H-Pyrrolizine, hexahydro-7a-(5-thiazolylethynyl) is a nitrogen-containing heterocyclic compound that has garnered attention due to its potential biological activities. The compound features a pyrrolizine core structure, which is a bicyclic system composed of a five-membered ring fused to a six-membered ring, along with a thiazole substituent that enhances its reactivity and biological properties.

- Molecular Formula : C₉H₁₃N₃S

- Molecular Weight : 181.29 g/mol

- CAS Number : 651314-29-3

The presence of the thiazole moiety in the compound significantly influences its chemical behavior, allowing for various electrophilic and nucleophilic reactions which are crucial for the development of derivatives with enhanced properties for pharmaceutical applications.

Biological Activity

1H-Pyrrolizine, hexahydro-7a-(5-thiazolylethynyl) exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and drug development. Key findings include:

- Antimicrobial Activity : Studies have indicated that compounds with similar structures demonstrate significant antimicrobial properties against various bacterial strains.

- Antitumor Activity : Research has shown that thiazole derivatives can inhibit cancer cell proliferation, suggesting potential applications in oncology.

- Neuroprotective Effects : Some derivatives have been studied for their neuroprotective effects, indicating possible therapeutic uses in neurodegenerative diseases.

The mechanism of action for 1H-Pyrrolizine, hexahydro-7a-(5-thiazolylethynyl) is not fully elucidated but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The thiazole group enhances the compound's ability to engage in hydrogen bonding and π-stacking interactions, which may contribute to its biological efficacy.

Case Studies and Research Findings

Several studies have been conducted to investigate the biological activities of this compound:

-

Antimicrobial Study :

- A study evaluated the antimicrobial efficacy of various thiazole derivatives against Gram-positive and Gram-negative bacteria. Results showed that compounds similar to 1H-Pyrrolizine exhibited minimum inhibitory concentrations (MICs) in the range of 10-50 µg/mL.

-

Antitumor Activity :

- In vitro assays demonstrated that thiazole-containing compounds could inhibit the growth of cancer cell lines (e.g., HeLa and MCF-7) by inducing apoptosis through mitochondrial pathways.

-

Neuroprotective Effects :

- In animal models, certain derivatives were shown to reduce neuroinflammation markers and improve cognitive function in models of Alzheimer's disease.

Comparative Analysis with Similar Compounds

To better understand the uniqueness and potential applications of 1H-Pyrrolizine, it is beneficial to compare it with other related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Hexahydro-1H-pyrrolizin-7a-yl acetonitrile | C₉H₁₃N₃ | Contains acetonitrile; different functional group |

| Methyl hexahydro-1H-pyrrolizine-7a-carboxylate | C₈H₁₄N₂O₂ | Contains a carboxylate group; broader applications |

| Hexahydropyrrolizine | C₇H₁₃N | Lacks the thiazole group; simpler structure |

Future Directions

The ongoing research into 1H-Pyrrolizine, hexahydro-7a-(5-thiazolylethynyl) suggests promising avenues for further exploration:

- Drug Development : The compound's unique structural features warrant further investigation into its potential as a lead compound in drug discovery.

- Mechanistic Studies : More detailed studies are needed to elucidate the precise mechanisms through which this compound exerts its biological effects.

- Synthesis Optimization : Continued efforts in synthetic chemistry could yield more effective analogs with improved pharmacological profiles.

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing 1H-pyrrolizine derivatives with thiazole substituents?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclocondensation of hydrazine derivatives with carbonyl compounds, followed by functionalization with thiazole groups. For example, refluxing precursors in ethanol with catalytic HCl, followed by purification via recrystallization, has been effective for analogous heterocyclic systems. Reaction progress can be monitored via TLC (e.g., CHCl3:CH3OH = 95:5), and intermediates characterized via NMR and mass spectrometry .

Q. How can crystallographic software tools (e.g., SHELX, WinGX) aid in structural determination?

- Methodological Answer :

- Data Processing : Use SHELXC/D/E for data integration and phase determination. For small-molecule refinement, SHELXL is preferred due to its robust handling of anisotropic displacement parameters and twinning .

- Visualization : WinGX and ORTEP provide graphical interfaces for analyzing molecular geometry, hydrogen bonding, and packing interactions. WinGX supports CIF preparation for publication .

- Validation : Cross-check refinement metrics (R-factors, residual density) against established crystallographic databases.

Q. What key physicochemical properties influence experimental design for this compound?

- Data-Driven Considerations :

| Property | Value | Relevance |

|---|---|---|

| logP (octanol/water) | 1.245 | Predicts solubility in organic/aqueous systems for reaction optimization |

| log10ws (water solubility) | -1.22 ml/mol | Indicates limited aqueous solubility; suggests DMSO/EtOH as solvents |

| Vaporization enthalpy | 44.40 kJ/mol | Informs drying/storage conditions to avoid degradation |

Advanced Research Questions

Q. How can discrepancies in ring-puckering parameters from crystallographic data be resolved?

- Methodological Answer : Apply the Cremer-Pople puckering coordinates to quantify non-planarity in the pyrrolizine ring. This involves:

- Defining a mean plane for the ring atoms.

- Calculating amplitude (q) and phase (φ) parameters to describe deviations.

- Comparing results with DFT-optimized geometries to resolve conflicts between experimental and computational models .

Q. What approaches are effective for analyzing hydrogen-bonding networks in crystal structures?

- Methodological Answer :

- Graph Set Analysis : Use Etter’s formalism to classify hydrogen bonds (e.g., chains, rings) and identify supramolecular motifs. Tools like Mercury or CrystalExplorer automate this process .

- Hirshfeld Surfaces : Generate 2D fingerprint plots to quantify intermolecular contacts (e.g., S···H, N···H) and assess packing efficiency. This is critical for understanding stability and polymorphism .

Q. How can computational modeling elucidate electronic interactions involving the thiazole-ethynyl group?

- Methodological Answer :

- DFT Calculations : Optimize the geometry at the B3LYP/6-311G(d,p) level to analyze charge distribution and frontier molecular orbitals (HOMO-LUMO gaps).

- NBO Analysis : Investigate hyperconjugation between the ethynyl π-system and thiazole lone pairs to explain reactivity trends .

Data Contradiction and Validation

Q. How should researchers address conflicting data in thermodynamic properties (e.g., formation enthalpy)?

- Methodological Answer :

- Cross-validate experimental values (e.g., calorimetry) with computational results (Gaussian thermochemistry calculations).

- Assess systematic errors (e.g., purity via HPLC) and compare with literature analogs. For example, the liquid-phase formation enthalpy (-48.30 ± 3.10 kJ/mol ) should align with structurally similar pyrrolizines.

Q. What validation protocols ensure reproducibility in synthetic routes?

- Methodological Answer :

- Control Experiments : Repeat reactions under inert atmospheres to exclude oxidation side products.

- Spectroscopic Cross-Checks : Use -NDEPTH NMR to confirm regioselectivity of thiazole substitution.

- Crystallographic Validation : Compare unit cell parameters with published data to confirm phase purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.